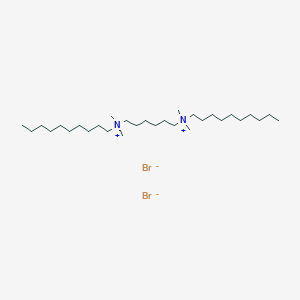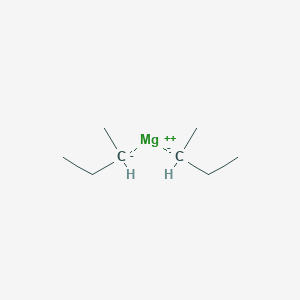
Magnesium, bis(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, bis(1-methylpropyl)-, commonly known as MBP, is a chemical compound that is widely used in scientific research. MBP is a magnesium salt that is commonly used as a source of magnesium ions in various biochemical and physiological studies.
Wirkmechanismus
MBP dissociates in aqueous solutions to release magnesium ions. Magnesium ions are essential for the proper functioning of many enzymes, including those involved in ATP synthesis, DNA replication, and protein synthesis. Magnesium ions also play a role in the regulation of ion channels, neurotransmission, and muscle contraction.
Biochemische Und Physiologische Effekte
Magnesium ions have numerous biochemical and physiological effects. They are involved in the regulation of blood pressure, heart rhythm, and glucose metabolism. Magnesium ions also play a role in the immune system, and they are essential for the proper functioning of the nervous system. Magnesium deficiency can lead to muscle weakness, fatigue, and cardiovascular problems.
Vorteile Und Einschränkungen Für Laborexperimente
MBP is a reliable source of magnesium ions for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal lab conditions. However, MBP has some limitations. It is not suitable for experiments that require precise control of the magnesium ion concentration, as it can be difficult to determine the exact concentration of magnesium ions in solution. MBP is also not suitable for experiments that require a high degree of purity, as it may contain impurities that can interfere with the results.
Zukünftige Richtungen
There are many potential future directions for research related to MBP. One area of interest is the potential therapeutic benefits of magnesium supplementation. Studies have shown that magnesium supplementation may be beneficial for a variety of conditions, including hypertension, diabetes, and cardiovascular disease. Another area of interest is the role of magnesium ions in the regulation of ion channels and neurotransmission. Further research in this area could lead to the development of new treatments for neurological disorders. Finally, research could be conducted to determine the optimal concentration of magnesium ions for various biochemical and physiological processes. This information could be used to improve the accuracy and reliability of lab experiments that require the use of magnesium ions.
Synthesemethoden
MBP can be synthesized by reacting magnesium oxide or magnesium hydroxide with 1-methylpropyl alcohol. The reaction is carried out under controlled conditions, and the resulting product is purified by recrystallization. The chemical formula of MBP is Mg(C4H9)2O4, and its molecular weight is 214.5 g/mol.
Wissenschaftliche Forschungsanwendungen
MBP is widely used in scientific research as a source of magnesium ions. Magnesium ions play a crucial role in many biological processes, including DNA replication, protein synthesis, and energy metabolism. MBP is commonly used in studies related to the regulation of ion channels, neurotransmission, and muscle contraction. It is also used in studies related to the effects of magnesium deficiency and the potential therapeutic benefits of magnesium supplementation.
Eigenschaften
CAS-Nummer |
17589-14-9 |
|---|---|
Produktname |
Magnesium, bis(1-methylpropyl)- |
Molekularformel |
C8H18Mg |
Molekulargewicht |
138.53 g/mol |
IUPAC-Name |
magnesium;butane |
InChI |
InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*3H,4H2,1-2H3;/q2*-1;+2 |
InChI-Schlüssel |
JDZMCPAYDLVVIC-UHFFFAOYSA-N |
SMILES |
CC[CH-]C.CC[CH-]C.[Mg+2] |
Kanonische SMILES |
CC[CH-]C.CC[CH-]C.[Mg+2] |
Andere CAS-Nummern |
17589-14-9 |
Piktogramme |
Flammable; Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



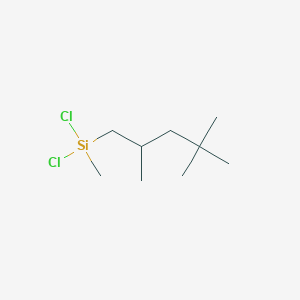


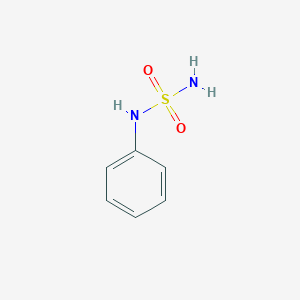
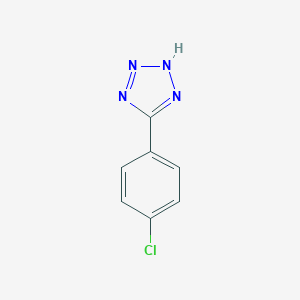
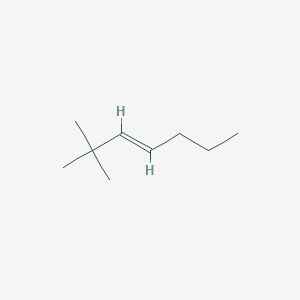
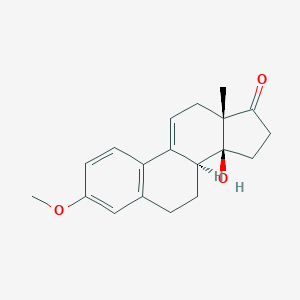
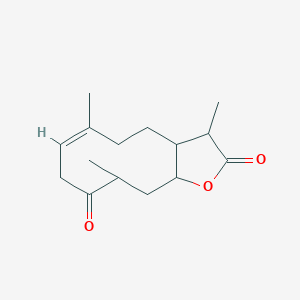
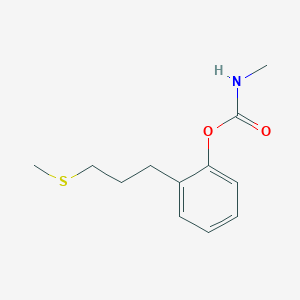
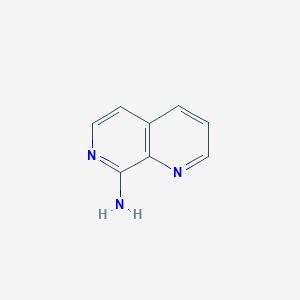
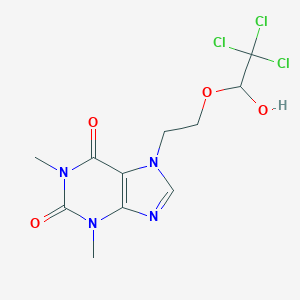
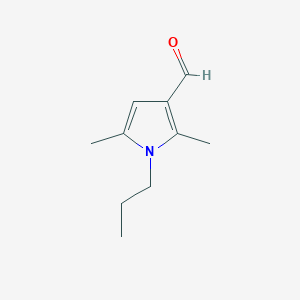
![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)
